molecular formula C20H20ClN3O4 B277085 N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277085
M. Wt: 401.8 g/mol
InChI Key: MDOLIOHVFQIJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood. However, it has been proposed that the compound may interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways. It has also been found to have antioxidant activity and to be able to protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its high fluorescence quantum yield and good photostability, which make it a useful fluorescent probe for imaging biological systems. One limitation is that the compound's mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of interest is further investigation of the compound's mechanism of action and its interactions with cellular membranes. Another area of interest is the development of new fluorescent probes based on the structure of this compound. Additionally, the compound's potential as an antioxidant and its ability to protect cells from oxidative stress could be further explored.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves several steps. The first step is the synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(3-chloro-4-methoxyphenyl)butanamide in the presence of a base to yield the final product.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been found to have high fluorescence quantum yield and good photostability, making it a promising candidate for use in imaging applications.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C20H20ClN3O4/c1-26-16-7-4-3-6-14(16)20-23-19(28-24-20)9-5-8-18(25)22-13-10-11-17(27-2)15(21)12-13/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25)

InChI Key

MDOLIOHVFQIJLA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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